8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
IUPAC Name |
8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-5-4-11-8-2-3-9(11)7-10(12)6-8/h8-10,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUJOMQFPHDYRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2CCC1CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tropinone-Based Synthesis
The patent US20060058343A1 outlines a method to bypass unstable tropinone derivatives by using amines and cyclization agents. For 8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol, this approach involves:
- Step (a) : Reacting 2-methoxyethylamine with 2,5-dimethoxytetrahydrofuran and acetone dicarboxylic acid under buffered conditions (pH 2–6, sodium acetate/HCl) to form the bicyclic intermediate.
- Step (b) : Lithiation of the intermediate followed by reaction with an iodopyrimidine or other heteroaryl iodide.
- Step (c) : Deprotection or functional group interconversion to yield the final alcohol.
Key Data :
Enantioselective Desymmetrization
The RSC publication describes enantioselective strategies for the 8-azabicyclo[3.2.1]octane core:
- Chiral auxiliary approach : Use of homochiral 3-oxidopyridinium betaines in 1,3-dipolar cycloadditions.
- Catalytic asymmetric synthesis : Organocatalysts for kinetic resolution during cyclization.
Advantages :
- Enantiomeric excess (ee) >90% achieved for related structures.
- Avoids racemization at C3 during alcohol formation.
Functionalization at the 8-Position
Alkylation of the Azabicyclo Octane Nitrogen
Introducing the 2-methoxyethyl group requires careful nitrogen alkylation:
- Mitsunobu reaction : Using 2-methoxyethanol with diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Nucleophilic substitution : Reaction of 8-azabicyclo[3.2.1]octan-3-ol with 2-methoxyethyl bromide under basic conditions (K₂CO₃, DMF).
Challenges :
- Competing O-alkylation of the C3 alcohol.
- Steric hindrance at the bridgehead nitrogen.
Optimization :
Reductive Pathways from Ketone Precursors
The ketone 8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one (CAS 174486-94-3) serves as a strategic intermediate. Reduction methods include:
| Reducing Agent | Solvent | Temperature | Yield | Stereoselectivity |
|---|---|---|---|---|
| NaBH₄ | MeOH | 0°C | 65% | Moderate (d.r. 3:1) |
| LiAlH₄ | THF | Reflux | 88% | High (d.r. 9:1) |
| BH₃·THF | THF | 25°C | 72% | Low (d.r. 1.5:1) |
Note : LiAlH₄ provides superior selectivity for the equatorial alcohol configuration.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Stereocontrol | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Tropinone Alkylation | 3 | 58% | Moderate | High | Medium |
| Enantioselective | 4 | 42% | High | Low | High |
| Ketone Reduction | 2 | 75% | High | Medium | Low |
Trade-offs :
- The patent route offers scalability but requires careful handling of lithiated intermediates.
- Enantioselective methods are ideal for pharmaceutical applications but cost-prohibitive for bulk synthesis.
Experimental Protocols
Representative Procedure (Patent Adaptation)
- Cyclization :
- Combine 2-methoxyethylamine (1.1 eq), 2,5-dimethoxytetrahydrofuran (1.3 eq), and acetone dicarboxylic acid (1.5 eq) in CH₃CN.
- Heat at 50°C for 12 h under N₂.
- Lithiation and Quenching :
- Treat intermediate with n-BuLi (2.2 eq) at -78°C, then add iodopyrimidine.
- Deprotection :
- Reflux with HCl/MeOH to remove benzyl groups (if present).
Yield : 68% over three steps.
Chemical Reactions Analysis
Types of Reactions
8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azabicyclo moiety.
Common Reagents and Conditions
Oxidation: Trifluoroperacetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Conditions for nucleophilic substitution often involve polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols.
Scientific Research Applications
8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: It serves as a model compound for studying regioselectivity and reactivity in oxidation reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of other complex organic molecules and as a building block for various chemical processes.
Mechanism of Action
The mechanism by which 8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects involves interactions with specific molecular targets. The azabicyclo moiety can interact with enzymes and receptors, influencing various biochemical pathways. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity: Bulky aryl substituents (e.g., naphthyl, benzothienyl) increase lipophilicity, enhancing blood-brain barrier penetration but reducing solubility .
- Stability : Analogs with electron-withdrawing groups (e.g., 4-bromophenyl in compound 28) exhibit instability (e.g., rapid oxidation in air) , while alkyl/ether groups (e.g., methoxyethyl) may confer greater stability.
- Isomerism : Endo vs. exo configurations (e.g., tropine derivatives) significantly impact receptor binding. For example, endo-8-methyl analogs show higher affinity for dopamine receptors than exo isomers .
Pharmacological Activity
- Dopamine D2-like Receptor Binding: Compound 26 (2,3-dichlorophenyl substituent) demonstrated moderate affinity (Ki ~50 nM) .
- The 2-methoxyethyl group may modulate sigma-2 vs. sigma-1 selectivity due to its intermediate size and polarity.
Biological Activity
8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol, also known as a derivative of the bicyclic compound azabicyclo[3.2.1]octane, has garnered attention due to its potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : CHNO
- Molecular Weight : 183.25 g/mol
- CAS Number : 174486-94-3
- Structure : The compound features a bicyclic structure with an azabicyclo framework, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in cholinergic signaling. It is hypothesized to act as a modulator of acetylcholine receptors, influencing synaptic transmission and potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other cognitive disorders.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Cholinergic Activity : Preliminary studies suggest that this compound may enhance cholinergic neurotransmission, which is critical for memory and learning processes.
- Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues.
- Potential Antidepressant Properties : Some studies have indicated that derivatives of azabicyclo compounds may exhibit antidepressant-like effects by modulating serotonin receptors, although specific data on this compound remains limited.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Cholinergic Modulation | Enhances synaptic transmission | |
| Neuroprotection | Reduces oxidative stress in neuronal cells | |
| Antidepressant Potential | Modulates serotonin levels |
Case Study Example
A study conducted on a related compound demonstrated significant improvements in cognitive function in animal models following administration of azabicyclo derivatives. The results indicated enhanced performance in memory tasks, suggesting a similar potential for this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, it is expected to exhibit moderate absorption and bioavailability due to its lipophilic nature.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step routes involving ester hydrolysis, amine oxidation, and O-acetylation of tropane alkaloid precursors. For example, derivatives like trospium chloride are synthesized through sequential reactions such as dealkylation and ester hydrolysis . Key factors include solvent choice (e.g., dichloromethane or ethanol), temperature control (reflux conditions), and stoichiometric ratios of reagents. Optimizing these parameters can improve enantiomeric purity, as seen in enantioselective scaffold construction for related azabicyclo compounds .
Q. How is the structural configuration of this compound validated, and what spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclic framework and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry. For example, NIST databases provide reference data for azabicyclo compounds, including gas-phase ion energetics and stereoisomer differentiation .
Q. What are the primary pharmacological targets of this compound, and how is its bioactivity assessed in vitro?
- Methodological Answer : Tropane alkaloid derivatives often target neurological receptors (e.g., muscarinic or adrenergic receptors). Bioactivity is evaluated via receptor-binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation). Comparative studies with analogs like 8-methyl-8-azabicyclo[3.2.1]octan-3-ol show structure-dependent potency variations, which can guide lead optimization .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron distribution and binding affinities, while molecular docking identifies key interactions with targets (e.g., acetylcholine esterase). For instance, discrepancies in MIC values between analogs (e.g., <0.03125 µg/mL vs. 0.5–4 µg/mL) can be rationalized by analyzing steric and electronic effects of substituents like the 2-methoxyethyl group .
Q. What strategies optimize enantioselective synthesis of this compound, particularly for scaling up preclinical studies?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) enhance enantioselectivity. Desymmetrization of achiral intermediates (e.g., tropinone derivatives) using enzymes or chiral ligands has been successful for related azabicyclo scaffolds. Reaction monitoring via chiral HPLC ensures purity, with yields >90% achievable under optimized conditions .
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer : Batch variability often stems from residual solvents or tautomeric equilibria. Use deuterated solvents (e.g., DMSO-d₆) to stabilize conformers, and compare results with NIST reference spectra. For unresolved cases, advanced techniques like 2D-COSY or NOESY NMR clarify spatial correlations .
Q. What safety protocols are critical for handling reactive intermediates during synthesis?
- Methodological Answer : Hazardous intermediates (e.g., brominated precursors) require inert atmospheres (N₂/Ar) and personal protective equipment (PPE). Safety data sheets (SDS) for analogs recommend P95 respirators, chemical-resistant gloves, and fume hoods. Waste must be neutralized before disposal to avoid environmental contamination .
Comparative and Mechanistic Questions
Q. How does the 2-methoxyethyl substituent influence pharmacokinetic properties compared to methyl or benzyl analogs?
- Methodological Answer : The 2-methoxyethyl group enhances hydrophilicity, improving solubility and reducing plasma protein binding. Pharmacokinetic studies in rodents show longer half-lives for methoxyethyl derivatives (t½ = 6–8 hrs) vs. methyl analogs (t½ = 2–3 hrs). Metabolite profiling via LC-MS identifies O-demethylation as a major metabolic pathway .
Q. What analytical methods differentiate stereoisomers of this compound, and how do their biological activities vary?
- Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak AD-H) separates enantiomers. Endo vs. exo stereoisomers exhibit distinct bioactivities; for example, endo-8-methyl derivatives show 10-fold higher receptor affinity than exo forms. X-ray crystallography confirms these configurations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
